3-Hydrazinylphenol hydrochloride
Description
3-Hydrazinylphenol hydrochloride is a hydrazine derivative featuring a phenolic hydroxyl group at the para position relative to the hydrazinyl group on the benzene ring. Its molecular structure comprises a hydrazine (-NHNH₂) moiety bound to a phenol group, with the hydrochloride salt enhancing stability and solubility. Hydrazine derivatives are widely used in pharmaceuticals, agrochemicals, and analytical chemistry due to their reactivity and ability to form stable complexes .
Properties
Molecular Formula |
C6H9ClN2O |
|---|---|
Molecular Weight |
160.60 g/mol |
IUPAC Name |
3-hydrazinylphenol;hydrochloride |
InChI |
InChI=1S/C6H8N2O.ClH/c7-8-5-2-1-3-6(9)4-5;/h1-4,8-9H,7H2;1H |
InChI Key |
IHGLIXPEEQJSDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinylphenol hydrochloride typically involves the reaction of 3-aminophenol with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . The general reaction can be represented as follows:
3-Aminophenol+Hydrazine→3-Hydrazinylphenol+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of 3-Hydrazinylphenol hydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinylphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydrazine derivatives
Substitution: Various substituted phenol derivatives
Scientific Research Applications
3-Hydrazinylphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydrazinylphenol hydrochloride involves its interaction with various molecular targets. It can act as a decarboxylase inhibitor, affecting metabolic pathways. The compound’s hydrazinyl group is crucial for its biological activity, allowing it to form stable complexes with target molecules .
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares 3-Hydrazinylphenol hydrochloride with similar compounds, highlighting substituent effects on molecular properties:
Physicochemical Properties
- Acidity: The phenolic -OH in 3-Hydrazinylphenol hydrochloride confers higher acidity (pKa ~10) compared to methoxy (-OCH₃, pKa ~13) or chloro (-Cl, pKa ~8-10) analogs. Sulfonamide (-SO₂NH₂) and nitro (-NO₂) groups further lower pKa due to electron withdrawal .
- Solubility : Polar groups like -SO₂NH₂ and -OH improve aqueous solubility, while lipophilic groups (-OCH₃, -Cl) enhance organic solvent compatibility .
- Reactivity: Hydrazine derivatives with electron-withdrawing substituents (-NO₂, -Cl) exhibit faster nucleophilic substitution rates, whereas electron-donating groups (-OCH₃) stabilize intermediates in condensation reactions .
Research Findings and Trends
Recent studies emphasize substituent-driven tuning of hydrazine derivatives:
- Sulfonamide Derivatives : Demonstrated 92% yield in aqueous-phase reactions due to high solubility, ideal for green chemistry .
- Chloro vs. Fluoro Analogs : 3-Chlorophenylhydrazine HCl showed 40% higher reactivity in diazo coupling than fluorinated analogs, attributed to chlorine’s polarizability .
- Nitro Derivatives : 3-Nitrophenylhydrazine HCl achieved a detection limit of 0.1 ppm for aldehydes in environmental samples .
Biological Activity
3-Hydrazinylphenol hydrochloride is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
3-Hydrazinylphenol hydrochloride (C6H8N2O·HCl) is a hydrazine derivative characterized by the presence of a hydrazine functional group attached to a phenolic ring. Its structure can be represented as follows:
- Chemical Formula : C6H8N2O
- Molecular Weight : 144.15 g/mol
- CAS Number : 14344751
Synthesis
The synthesis of 3-hydrazinylphenol typically involves the reaction of phenolic compounds with hydrazine derivatives under acidic conditions. The hydrochloride form is often obtained by neutralizing the base with hydrochloric acid, leading to improved solubility and stability in aqueous solutions.
Antioxidant Properties
Research indicates that 3-hydrazinylphenol exhibits antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. Oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting potential applications in protective therapies against oxidative damage .
Antimicrobial Activity
3-Hydrazinylphenol has shown promising antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent . The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.
Cytotoxicity and Apoptosis Induction
In cellular studies, 3-hydrazinylphenol has been observed to induce cytotoxic effects in various cancer cell lines. It triggers apoptosis through intrinsic pathways, characterized by mitochondrial membrane potential loss and activation of caspases . This property positions it as a candidate for further development in cancer therapeutics.
Case Studies
- Zebrafish Model : A study utilizing zebrafish embryos demonstrated that exposure to phenylhydrazine hydrochloride (a related compound) resulted in significant developmental abnormalities and apoptosis at higher concentrations. This model highlights the potential toxicological implications of hydrazine derivatives .
- In Vivo Studies : In animal models, administration of 3-hydrazinylphenol has shown alterations in hematological parameters, suggesting effects on blood cell formation and function. These findings warrant further investigation into its safety profile and therapeutic window .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
